Fmoc-N-(butyl)-glycine
Description
Significance of N-Substituted Glycine (B1666218) Derivatives in Contemporary Chemical Synthesis
N-substituted glycine derivatives, a class of molecules to which Fmoc-N-(butyl)-glycine belongs, are of considerable importance in modern chemical synthesis. nih.gov Glycine, the simplest amino acid, provides a versatile scaffold that can be modified at the nitrogen atom to introduce a wide array of functionalities. nih.gov This N-substitution imparts unique structural and functional properties to the resulting molecules.
One of the most significant applications of N-substituted glycines is in the creation of peptidomimetics. nih.gov These are molecules that mimic the structure and function of natural peptides but often exhibit enhanced properties such as increased stability against enzymatic degradation and improved cell permeability. nih.govresearchgate.net The substitution on the nitrogen atom can influence the conformational preferences of the peptide backbone, leading to the formation of specific secondary structures. researchgate.net Furthermore, the nature of the substituent can be tailored to modulate properties like lipophilicity, which is crucial for a compound's ability to cross cell membranes. acs.org The ease of synthesis and the potential for creating vast libraries of these compounds make them invaluable tools in drug discovery and materials science. nih.govresearchgate.net
Historical Context and Evolution of Fmoc-Protected Amino Acids in Organic Chemistry
The synthesis of peptides requires the sequential addition of amino acids, a process that necessitates the temporary protection of the amino group of the incoming amino acid to prevent unwanted side reactions. scispace.com The development of effective protecting groups has been a cornerstone of peptide chemistry.
Historically, the tert-butyloxycarbonyl (Boc) group was a dominant protecting group in solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield. scispace.compeptide.commolport.com However, the repetitive use of strong acidic conditions to remove the Boc group presented challenges, including potential damage to sensitive parts of the peptide chain. scispace.comnih.gov
A major breakthrough came in 1970 with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Louis A. Carpino and Grace Y. Han. scispace.compeptide.com The Fmoc group is stable to acidic conditions but can be readily cleaved by a mild base, such as piperidine (B6355638). nih.govsmolecule.com This "orthogonal" protection strategy, where the protecting groups for the alpha-amino group and the amino acid side chains can be removed under different conditions, offered a significant advantage. nih.gov The Fmoc/tBu (tert-butyl for side-chain protection) strategy quickly gained popularity and is now the predominant method used in automated peptide synthesis. nih.govresearchgate.net The mild deprotection conditions are compatible with a wider range of modified peptides, including those with post-translational modifications like phosphorylation and glycosylation. nih.gov
Role of this compound as a Building Block in Complex Molecular Architectures
This compound serves as a versatile building block in the construction of complex molecular architectures. chemimpex.com Its structure combines the key features of an N-substituted glycine with the advantages of Fmoc protection. The butyl group attached to the nitrogen atom is a simple, hydrophobic alkyl chain. acs.orgchemimpex.com This feature can be strategically employed to introduce hydrophobicity into a larger molecule, influencing its solubility, aggregation behavior, and interaction with biological membranes. acs.orgchemimpex.com
In the context of peptide synthesis, the incorporation of this compound allows for the creation of peptides with tailored properties. chemimpex.com For instance, the butyl side chain can enhance hydrophobic interactions within the peptide or with its target, potentially leading to increased binding affinity or stability. chemimpex.com Beyond peptides, this building block can be used in the synthesis of other complex organic molecules where precise control over the introduction of a butylamino-acetic acid moiety is required. chemimpex.comchemimpex.com Its use in solid-phase synthesis streamlines the assembly process, enabling higher yields and purities of the final complex molecules. chemimpex.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 234442-58-1 | chemimpex.comchemicalbook.com |
| Molecular Formula | C21H23NO4 | chemimpex.comnih.gov |
| Molecular Weight | 353.42 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 111-122 °C | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
| Storage Temperature | 0-8 °C | chemimpex.comglpbio.com |
Research Applications of this compound
| Application Area | Description | Reference |
|---|---|---|
| Peptide Synthesis | Serves as a building block in solid-phase peptide synthesis (SPPS) to introduce a hydrophobic butyl group. chemimpex.com | smolecule.comchemimpex.com |
| Drug Development | Used in the creation of peptide-based therapeutics and peptidomimetics. smolecule.comchemimpex.com | smolecule.comchemimpex.com |
| Biomaterials | Employed in the development of novel biomaterials with specific structural and functional properties. chemimpex.com | chemimpex.com |
| Bioconjugation | Can be used to attach biomolecules to surfaces or other molecules. chemimpex.comchemimpex.com | chemimpex.comchemimpex.com |
| Neuroscience Research | Plays a role in the synthesis of neuropeptides for studying neurological functions. chemimpex.com | chemimpex.com |
| Materials Science | Explored in the creation of functionalized polymers. chemimpex.com | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYCZGWKMLVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc N Butyl Glycine and Its Analogs
Established Synthetic Routes for Fmoc-N-(butyl)-glycine
The preparation of this compound typically begins with the synthesis of the N-butyl-glycine intermediate, which is subsequently protected with an Fmoc group. This two-step approach is common for ensuring a clean and efficient synthesis.
N-Alkylation Strategies of Glycine (B1666218) Derivatives
N-alkylation of glycine is the foundational step in synthesizing the N-butyl-glycine precursor. Several methods have been established for this transformation, primarily involving the reaction of a glycine derivative with a butylating agent.
One common and straightforward approach is the direct N-alkylation of glycine via the aminolysis of a haloacetic acid. In this method, chloroacetic acid is reacted with an excess of butylamine (B146782). The amine acts as both the nucleophile and the base to neutralize the hydrogen chloride byproduct. This reaction is typically performed in an aqueous medium.
Another widely used strategy is reductive amination. This involves the reaction of glycine with butyraldehyde in the presence of a reducing agent. The initial reaction forms a Schiff base (imine) intermediate, which is then reduced to the secondary amine, N-butyl-glycine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
A more recent development involves the N-alkylation of amino acids promoted by molecular sieves. This method utilizes 4 Å molecular sieves as a base to facilitate the reaction between an amino acid and an alkyl halide, such as butyl bromide, under mild conditions.
| N-Alkylation Method | Reactants | Key Conditions | Primary Product |
| Direct Aminolysis | Glycine (or Chloroacetic Acid) + Butylamine | Aqueous solution, excess amine | N-butyl-glycine |
| Reductive Amination | Glycine + Butyraldehyde | Reducing agent (e.g., NaBH₃CN) | N-butyl-glycine |
| Molecular Sieve-Promoted | Glycine + Butyl Halide | 4 Å molecular sieves, mild conditions | N-butyl-glycine |
Fmoc Protection Techniques for Amino Acids
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine-protecting group in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its key advantage is its stability to acidic conditions and its lability to mild bases, such as piperidine (B6355638), which allows for orthogonal protection strategies. The introduction of the Fmoc group onto the secondary amine of N-butyl-glycine can be achieved using several standard reagents and protocols.
9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a highly reactive agent for the introduction of the Fmoc protecting group. The reaction is typically a Schotten-Baumann reaction, carried out in a two-phase system of an organic solvent (like dioxane or dichloromethane) and an aqueous basic solution (such as sodium bicarbonate or sodium carbonate) at a cool temperature (0-5 °C) to control the reactivity of the chloroformate. The base neutralizes the hydrochloric acid that is formed during the reaction, driving it to completion. The N-butyl-glycine is dissolved in the aqueous base, and the Fmoc-Cl in the organic solvent is added dropwise with vigorous stirring.
Reaction: N-butyl-glycine + Fmoc-Cl → this compound + HCl
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is another widely used and highly efficient reagent for Fmoc protection. nih.govadvancedchemtech.com It is generally considered more stable and less prone to side reactions, such as the formation of Fmoc-dipeptides, compared to Fmoc-Cl. ub.edu The reaction involves the nucleophilic attack of the amino group of N-butyl-glycine on the carbonyl carbon of the Fmoc-OSu reagent. This reaction is also performed under basic conditions, typically in a mixture of an organic solvent like acetone or dioxane and an aqueous solution of a mild base like sodium bicarbonate. google.com The N-hydroxysuccinimide (NHS) byproduct is water-soluble and easily removed during the workup. nih.gov
Reaction: N-butyl-glycine + Fmoc-OSu → this compound + N-hydroxysuccinimide
| Reagent | Typical Conditions | Byproduct | Advantages |
| Fmoc-Cl | Biphasic (organic/aqueous base), 0-5 °C | HCl | High reactivity, rapid reaction |
| Fmoc-OSu | Aqueous/organic mixture, mild base (e.g., NaHCO₃) | N-hydroxysuccinimide (NHS) | Higher stability, reduced side products |
To improve the solubility of amino acids in organic solvents and facilitate a smoother reaction, silylating agents can be employed. This method involves the temporary protection of both the amino and carboxyl groups of the amino acid with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group.
A powerful silylating agent such as N,O-Bis(trimethylsilyl)acetamide (BSA) is used to convert the amino acid into its N,O-bis-TMS derivative. chemicalbook.comsigmaaldrich.com This silylated intermediate is highly soluble in aprotic organic solvents like dichloromethane (B109758) or acetonitrile. The subsequent reaction with Fmoc-Cl proceeds under anhydrous, homogeneous conditions. wiley-vch.de The TMS group on the nitrogen is readily displaced by the Fmoc group, and the TMS-ester on the carboxyl group is easily hydrolyzed during the aqueous workup, regenerating the free carboxylic acid. This method avoids the strong basic aqueous conditions of the traditional Schotten-Baumann reaction and can lead to higher yields and purity.
Step 1 (Silylation): N-butyl-glycine + 2 BSA → N,O-bis(trimethylsilyl)-N-butyl-glycine
Step 2 (Fmocylation): N,O-bis(trimethylsilyl)-N-butyl-glycine + Fmoc-Cl → this compound-O-TMS
Step 3 (Hydrolysis): this compound-O-TMS + H₂O → this compound
Stereoselective Synthesis of this compound Analogs
While N-(butyl)-glycine is an achiral molecule, many of its analogs used in advanced peptide design contain stereocenters, which require stereoselective synthetic methods. Asymmetric synthesis is crucial for producing enantiomerically pure N-alkylated amino acids for incorporation into chiral peptides.
One powerful strategy for the asymmetric synthesis of α-amino acids is the use of chiral nucleophilic glycine equivalents. This approach often employs a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. For instance, a glycine Schiff base can be complexed to a transition metal, such as Ni(II), with a chiral ligand derived from an amino acid like proline. This creates a planar, rigid complex that exposes one face of the glycine α-carbon to electrophilic attack.
In a documented example of this methodology for a different analog, an asymmetric alkylation was performed on a chiral Ni(II) complex of a glycine Schiff base. This reaction proceeded with excellent diastereoselectivity, yielding the desired stereoisomer almost exclusively. After the alkylation step, the chiral auxiliary is removed by acidic hydrolysis, and the resulting chiral N-alkylated amino acid can be protected with an Fmoc group. This methodology can be adapted for the synthesis of chiral analogs of N-(butyl)-glycine, for example, by using an alkylating agent that introduces a chiral center on the butyl side chain or by using a chiral glycine equivalent of a different amino acid. This approach provides a reliable pathway to enantiomerically pure Fmoc-protected N-alkyl amino acid analogs.
Asymmetric Alkylation of Chiral Glycine Equivalents
A prominent method for the asymmetric synthesis of α-amino acids involves the alkylation of chiral nickel(II) complexes of glycine Schiff bases. nih.gov These complexes serve as chiral nucleophilic glycine equivalents, allowing for the introduction of various alkyl groups with high stereocontrol. nih.govehu.es The straightforward preparation and high reactivity of these Ni(II) complexes make them valuable for synthesizing a wide array of α-amino acids, particularly on a larger scale. nih.gov
The chiral auxiliary in these complexes, often derived from proline, directs the alkylation to proceed with high thermodynamic diastereoselectivity. nih.gov For instance, an asymmetric alkylation reaction between a chiral nucleophilic glycine-derived Ni(II) complex and 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been shown to afford the corresponding alkylated complex in 74% yield with excellent diastereoselectivity, producing only one isomer. ehu.esehu.es This methodology provides a highly valuable approach for the asymmetric synthesis of diverse amino acids. ehu.es The general applicability of this method has been demonstrated in the synthesis of chiral heterocyclic amino acids through the alkylation of the Ni(II) complex of glycine with various alkyl halides. nih.gov
| Reactant 1 | Reactant 2 | Product | Yield | Diastereoselectivity | Reference |
| Chiral glycine-derived Ni(II)-complex | 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine | Alkylated Ni(II)-complex | 74% | Excellent (only one isomer) | ehu.esehu.es |
| Ni(II) complex of glycine | Alkyl halides | Chiral heterocyclic amino acids | High | Excellent | nih.gov |
Diastereoselective and Enantioselective Approaches
Achieving high levels of both diastereoselectivity and enantioselectivity is crucial in the synthesis of modified amino acids for pharmaceutical applications. One such approach is the allylic alkylation of a chiral glycine-based nickel complex with vinylethylene carbonates. This method has been successful in the asymmetric synthesis of multisubstituted allylic amino acid derivatives, achieving high enantioselectivities and diastereoselectivities under mild reaction conditions. rsc.org A gram-scale synthesis using this method demonstrated good yield and high enantioselectivity, highlighting its efficiency. rsc.org
The stereochemical outcome of these reactions is often controlled by the chiral ligand coordinated to the metal center. In the case of Ni(II) complexes, those containing a benzylproline moiety as a chiral auxiliary have shown high thermodynamically controlled diastereoselectivity in alkylation reactions. nih.gov The principles of diastereo- and enantioselectivity in these alkylation reactions, along with the practical aspects and limitations of the methodology, are a subject of critical discussion in the field. nih.gov
Derivatization Strategies for Functionalized this compound
The functionalization of this compound and its analogs allows for the introduction of specific chemical handles for a variety of applications, from bioconjugation to enhanced analytical detection.
Introduction of Azide (B81097) Functionality for Click Chemistry Applications (e.g., Fmoc-N-(4-azidobutyl)glycine)
The introduction of an azide group, as seen in Fmoc-N-(4-azidobutyl)glycine, provides a versatile handle for "click chemistry," specifically the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and alkynes. chemimpex.comnih.govpeptide.com This reaction is highly efficient and specific, allowing for the formation of stable triazole linkages under mild conditions. nih.govpeptide.com Fmoc-N-(4-azidobutyl)glycine is a valuable building block in peptide synthesis for creating bioconjugates and drug delivery systems. chemimpex.com
The azide functionality can be incorporated into peptides without the need for protecting groups during standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS). peptide.com The subsequent click reaction can be performed either while the peptide is still attached to the solid support or in solution after cleavage. peptide.com This has led to an increased demand for azido amino acids as precursors for "clicked" peptides. nih.gov
| Compound | Application | Key Reaction |
| Fmoc-N-(4-azidobutyl)glycine | Bioconjugation, Drug Delivery Systems | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) |
Incorporation of Zinc-Binding Groups
The incorporation of zinc-binding groups (ZBGs) into amino acid structures is a key strategy in the design of inhibitors for zinc-dependent enzymes, such as histone deacetylases (HDACs). nih.govresearchgate.net Syntheses of Fmoc-protected amino acids containing ZBGs, such as hydroxamic acids and ketones, have been developed. nih.govresearchgate.net These building blocks can be incorporated at any position within a peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis. nih.gov
For example, Fmoc-L-Asu(NHOtBu)-OH, an amino acid with a protected hydroxamic acid side chain, has been synthesized and used to create potent peptide-based HDAC inhibitors. nih.govresearchgate.net The length of the aliphatic side chain is designed to mimic the distance between the α-carbon and the side-chain carbonyl of acetylated lysine (B10760008) residues in histone tails. nih.gov This strategy facilitates the rapid generation of peptide-based inhibitor libraries to screen for selective enzyme inhibitors. nih.govresearchgate.net
Site-Selective Functionalization of Glycine Residues within Peptides
Directly modifying glycine residues within a pre-existing peptide chain offers a powerful tool for creating diverse peptide libraries. pnas.orgpnas.org One approach involves the copper-catalyzed α-functionalization of glycine derivatives and short peptides with various nucleophiles. pnas.orgpnas.org This method allows for the introduction of aryl, vinyl, alkynyl, or indolyl groups specifically at the terminal glycine moieties of small peptides, which is typically challenging. pnas.orgpnas.org A key advantage is that the stereochemical integrity of other chiral centers in the peptide is maintained during the functionalization process. pnas.orgpnas.org
Another strategy for the site-selective modification of Cα-positions often utilizes "customizable units" like glycine. rsc.org For instance, Li et al. reported the site-specific functionalization of glycine residues in peptides using aryl, alkenyl, or alkynyl boronic acids with tert-butylhydroperoxide (TBHP) and copper catalysts. rsc.org The chemoselective Cα-functionalization of glycine derivatives enables the rapid elaboration of unnatural amino acids that can be used to probe and improve the structure and function of peptides. rsc.org
| Method | Reagents | Functional Groups Introduced | Key Feature |
| Copper-catalyzed α-functionalization | Nucleophiles | Aryl, vinyl, alkynyl, indolyl | Maintains stereochemistry of other residues pnas.orgpnas.org |
| Copper-catalyzed functionalization | Aryl/alkenyl/alkynyl boronic acids, TBHP | Aryl, alkenyl, alkynyl | Site-specific to glycine residues rsc.org |
Derivatization for Enhanced Analytical Detection (e.g., HPLC, GC-MS)
Due to the polar nature and lack of strong chromophores in many amino acids, derivatization is often necessary for their analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). sigmaaldrich.commyfoodresearch.com
For HPLC analysis , pre-column derivatization is a common technique. myfoodresearch.comwaters.com Several reagents are used to introduce fluorescent or UV-absorbing tags to amino acids:
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) : Reacts with primary and secondary amines in a single step, and the derivatives are stable. waters.comcreative-proteomics.com
9-Fluorenylmethyl chloroformate (FMOC-Cl) : Reacts rapidly with amino acids to form stable derivatives suitable for both fluorescence and UV detection. creative-proteomics.comnih.gov
o-Phthalaldehyde (OPA) : A widely used reagent that reacts with primary amines to form highly fluorescent adducts. myfoodresearch.comnih.gov
For GC-MS analysis , derivatization is required to increase the volatility of the amino acids. sigmaaldrich.com Common methods include:
Silylation : Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens on polar functional groups with nonpolar silyl groups. sigmaaldrich.comresearchgate.net MTBSTFA derivatives are known to be more stable and less sensitive to moisture than smaller silyl derivatives. sigmaaldrich.com
Alkylation : This is an alternative to silylation, particularly for polyfunctional amines and organic acids. nih.gov Methyl chloroformate (MCF) is used in a novel alkylation protocol that allows for the simultaneous analysis of numerous amino and non-amino organic acids. nih.gov Alkylated derivatives have shown better stability and reproducibility compared to silylated ones in some studies. researchgate.netnih.gov
| Analytical Method | Derivatization Technique | Common Reagents | Purpose |
| HPLC | Pre-column derivatization | AQC, FMOC-Cl, OPA | Introduce fluorescent/UV-absorbing tags waters.comcreative-proteomics.comnih.gov |
| GC-MS | Silylation | MSTFA, MTBSTFA | Increase volatility sigmaaldrich.comresearchgate.net |
| GC-MS | Alkylation | MCF | Increase volatility, improve stability nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance safety. In the context of this compound synthesis, this involves the use of environmentally benign solvents, alternative energy sources to improve efficiency, and processes that reduce waste generation. These approaches are critical in modern peptide and peptidomimetic synthesis, where traditional methods often rely on large volumes of hazardous organic solvents. rsc.orgrsc.orgpeptide.com
Aqueous Media Reactions
Performing organic synthesis in water is a primary goal of green chemistry, as it replaces volatile and often toxic organic solvents. The synthesis of Fmoc-protected amino acids, including N-alkylated derivatives like this compound, in aqueous systems presents challenges due to the poor water solubility of many reactants, particularly the Fmoc group itself. csic.es However, innovative techniques have been developed to overcome these limitations.
One successful strategy involves the use of surfactants to create micellar systems in water. Non-ionic surfactants, such as Tween 80 or TPGS-750-M, can form micelles that encapsulate the hydrophobic Fmoc-amino acids, allowing them to react in an aqueous environment. openaccesspub.orgopenaccesspub.org For a water-soluble amino acid derivative like glycine, significantly less surfactant is needed compared to more hydrophobic amino acids. openaccesspub.org The synthesis of this compound in such a system would typically involve the reaction of N-butylglycine with an Fmoc-donating reagent (e.g., Fmoc-OSu) in a buffered aqueous solution containing the surfactant.
Another approach is the use of biphasic systems, where an agro-waste-derived solvent medium can be employed, further enhancing the green credentials of the process. nih.govresearchgate.net This method can facilitate both the reaction and the subsequent separation of the product.
The table below illustrates hypothetical reaction conditions for the aqueous synthesis of this compound based on established green chemistry protocols for similar compounds.
| Parameter | Condition | Purpose |
| Solvent System | Water with 5-10% (w/v) non-ionic surfactant (e.g., Tween 80) | To solubilize the hydrophobic Fmoc-reagent and N-butylglycine. |
| Reactants | N-butylglycine, Fmoc-OSu (N-hydroxysuccinimide ester) | N-butylglycine is the substrate; Fmoc-OSu is the protecting group donor. |
| Base | Sodium Bicarbonate (NaHCO₃) or other mild inorganic base | To maintain a basic pH, facilitating the nucleophilic attack of the amine. |
| Temperature | Room Temperature (20-25°C) | To minimize energy consumption and prevent degradation of reactants. |
| Reaction Time | 12-24 hours | Allows for the reaction to proceed to completion at ambient temperature. |
| Work-up | Acidification followed by extraction with a greener solvent (e.g., Ethyl Acetate) | To protonate the carboxylic acid and isolate the final product. |
This interactive table provides a summary of typical conditions for the aqueous synthesis of this compound.
Research findings indicate that such aqueous methods can lead to good-to-excellent yields for dipeptide synthesis, and the principles are directly applicable to the Fmoc protection of N-substituted amino acids. nih.gov Furthermore, these protocols often occur with complete retention of stereochemical integrity where applicable. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields. creative-peptides.comnih.govsigmaaldrich.cn In the context of solid-phase peptide synthesis (SPPS), microwave energy dramatically reduces the time required for both the coupling of Fmoc-amino acids and the removal of the Fmoc protecting group. nih.gov These principles can be applied to the solution-phase synthesis of this compound as well.
The key advantage of microwave heating is its efficiency in transferring energy directly to polar molecules in the reaction mixture, leading to rapid and uniform heating. creative-peptides.com This can reduce reaction times from hours to mere minutes. nih.gov For the synthesis of this compound, a mixture of N-butylglycine and an Fmoc-donating reagent in a suitable solvent can be irradiated with microwaves to expedite the formation of the product.
Combining microwave assistance with aqueous conditions represents a particularly green approach. The use of water as a solvent, which is highly polar, is ideal for microwave heating. mdpi.com Research on aqueous microwave-assisted SPPS using Fmoc-amino acid nanoparticles has demonstrated that rapid reactions can be achieved in water at elevated temperatures (e.g., 70°C) with irradiation times as short as 1-10 minutes. mdpi.com This synergy between aqueous media and microwave energy offers a fast, efficient, and environmentally friendly route for synthesis.
The table below outlines representative conditions for the microwave-assisted synthesis of this compound.
| Parameter | Condition | Rationale |
| Solvent | Water or a high-boiling point green solvent (e.g., NMP, 2-MeTHF) | To effectively absorb microwave energy and solubilize reactants. |
| Reactants | N-butylglycine, Fmoc-Cl or Fmoc-OSu | Fmoc-Cl is highly reactive, suitable for rapid synthesis. |
| Base | DIPEA (N,N-Diisopropylethylamine) or NMM (4-Methylmorpholine) | Organic bases are often used in microwave synthesis for solubility and reactivity. |
| Microwave Power | 50-100 W | Controlled power to maintain the desired temperature and avoid side reactions. |
| Temperature | 70-80°C | Elevated temperature to accelerate the reaction rate. |
| Reaction Time | 5-15 minutes | Significant reduction in time compared to conventional heating methods. |
| Work-up | Standard aqueous work-up and crystallization | To isolate and purify the product. |
This interactive table summarizes typical parameters for the microwave-assisted synthesis of this compound.
Microwave technology not only shortens synthesis time but can also improve the quality of the products by minimizing the occurrence of side reactions that can occur during prolonged heating. creative-peptides.comnih.gov The precise control over reaction conditions afforded by modern microwave reactors makes this an attractive and sustainable method for preparing building blocks like this compound for peptide and peptoid synthesis.
Applications in Peptide and Peptidomimetic Chemistry
Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-N-(butyl)-glycine
This compound is incorporated into peptide chains using the principles of Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in peptide chemistry.
Role as an N-Protected Amino Acid Building Block
In the context of SPPS, this compound functions as a specialized N-protected amino acid building block. chemimpex.comchemimpex.com The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group. chemimpex.comnih.gov This protection is crucial as it prevents the amino group from forming unwanted peptide bonds during the coupling of the subsequent amino acid in the sequence. chemimpex.com The Fmoc group is stable to the acidic conditions often used for cleaving side-chain protecting groups but is readily removed by a mild base, typically piperidine (B6355638), allowing for the stepwise elongation of the peptide chain. nih.govchempep.com The N-butyl side chain enhances the hydrophobic character of the residue, a property that can be leveraged in the design of peptides with specific structural or functional attributes. chemimpex.comchemimpex.com The industrial-scale availability of high-purity Fmoc-protected amino acids has been a significant factor in the widespread adoption of Fmoc-SPPS. nih.gov
Optimization of Coupling Conditions with this compound
The coupling of N-alkylated amino acids like this compound can be more challenging than for their non-alkylated counterparts due to increased steric hindrance at the nitrogen atom. This can slow down the acylation reaction. chempep.com Therefore, optimization of coupling conditions is critical to ensure efficient and complete incorporation into the growing peptide chain. This often involves the use of more potent coupling reagents that can overcome the steric barrier. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently employed for coupling sterically demanding amino acids. chempep.comwebsiteonline.cn The choice of base, such as N,N-Diisopropylethylamine (DIPEA) or Collidine, and its concentration must also be carefully managed to facilitate the reaction while minimizing potential side reactions like racemization. chempep.com
| Coupling Reagent | Full Name | Key Characteristics |
|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, fast coupling rates, and reduced epimerization. peptide.com Preferred for sterically hindered couplings. |
| HBTU | 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Common and effective, but can react with unprotected N-terminus if used in excess. |
| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | A potent phosphonium-based reagent suitable for difficult couplings. websiteonline.cn |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | A carbodiimide-based method with an additive (Oxyma) that acts as a catalyst and suppresses racemization. acs.org |
Prevention of Side Reactions in Fmoc SPPS (e.g., Aspartimide Formation)
One of the most problematic side reactions in Fmoc-SPPS is the formation of aspartimide. This occurs particularly at Aspartate-Glycine (Asp-Gly) sequences, which are highly susceptible to this reaction. nih.govresearchgate.net The reaction is initiated by the basic conditions of Fmoc deprotection (piperidine treatment), where the backbone amide nitrogen attacks the side-chain ester of the preceding aspartate residue, forming a five-membered succinimide (B58015) ring (aspartimide). issuu.comiris-biotech.de This cyclic intermediate can then reopen to form not only the desired α-aspartyl peptide but also the β-aspartyl isomer, and both can undergo epimerization, leading to a mixture of difficult-to-separate impurities. issuu.com
A highly effective strategy to circumvent this issue is the N-alkylation of the glycine (B1666218) residue. researchgate.net By incorporating this compound instead of Fmoc-Glycine at the susceptible position, the nucleophilic attack from the amide nitrogen is sterically blocked by the butyl group. This physical barrier prevents the formation of the cyclic aspartimide intermediate altogether, thus preserving the integrity and purity of the peptide chain. nih.govresearchgate.net This approach can lead to an almost complete reduction of aspartimide-related byproducts. nih.gov
Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess modified features to enhance properties such as stability against enzymatic degradation or improved bioavailability. This compound is a key building block in the synthesis of a major class of peptidomimetics known as peptoids.
Creation of Poly-N-Substituted Glycine Oligomers (Peptoids)
Peptoids, or poly-N-substituted glycines, are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.govpnas.org This structural rearrangement has profound consequences: it eliminates the backbone chirality and removes the amide proton, which is a key hydrogen bond donor in peptide secondary structures. pnas.orgescholarship.org The result is a polymer that is highly resistant to proteolysis, a major advantage for therapeutic applications. nih.gov
This compound can be used as a monomer in the synthesis of peptoids. In this approach, the pre-functionalized building block is coupled sequentially, similar to standard peptide synthesis. The butyl group, in this context, constitutes the "side chain" of the peptoid residue. The ease of synthesis and the vast chemical space that can be explored by varying the N-substituent have made peptoids a valuable tool in drug discovery and materials science. pnas.orgresearchgate.net The incorporation of a simple alkyl chain like butyl can systematically modify the hydrophobicity and conformational preferences of the resulting peptoid oligomer.
| Feature | Peptides | Peptoids |
|---|---|---|
| Backbone Structure | Substituent at α-carbon | Substituent at amide nitrogen |
| Chirality | Chiral backbone (except for Glycine) | Achiral backbone pnas.org |
| Hydrogen Bonding | Backbone amide N-H acts as H-bond donor | No backbone amide H-bond donor escholarship.org |
| Proteolytic Stability | Susceptible to protease degradation | Highly resistant to proteolysis nih.gov |
| Synthesis | Coupling of N-protected amino acid monomers | Sub-monomer method or coupling of N-protected, N-substituted glycine monomers |
Influence of N-Substitution on Conformational Diversity of Peptoids
This compound is a monomer used in the synthesis of peptoids, which are oligomers of N-substituted glycine units. researchgate.net These molecules are isomers of peptides, but the side chain is attached to the backbone amide nitrogen rather than the alpha-carbon. researchgate.net This fundamental structural difference has a profound impact on the conformational properties of the resulting oligomer.
The N-substitution in peptoids introduces several key features that increase conformational diversity compared to peptides:
Lack of Backbone Chirality : The backbone of a peptoid is achiral, which removes the inherent conformational bias present in peptides derived from chiral L-amino acids. nih.gov
Absence of Hydrogen Bond Donors : The amide nitrogen is tertiary, meaning peptoids lack the amide protons (N-H) that act as hydrogen bond donors. nih.govpnas.org This eliminates the possibility of forming the backbone hydrogen bond networks (CO···HN) that are critical for stabilizing canonical secondary structures like alpha-helices and beta-sheets in peptides. researchgate.netpnas.org
Cis-Trans Amide Bond Isomerism : The tertiary amide bonds in the peptoid backbone can readily interconvert between cis and trans conformations. researchgate.netpnas.org This facile isomerization introduces a high degree of flexibility and results in a heterogeneous population of conformers in solution. researchgate.net
The specific nature of the N-substituent, such as the butyl group in this compound, plays a crucial role in managing this conformational flexibility. The incorporation of side chains with distinct steric and stereoelectronic features can shift the cis-trans equilibrium, favoring one isomer over the other. researchgate.net By carefully selecting the sequence of N-substituted glycines, researchers can design peptoid oligomers that adopt well-defined secondary structures, including helices, sheets, and turns. researchgate.netnih.gov For instance, the presence of bulky chiral side chains can provide steric constraints that guide the backbone into stable, chiral conformations, such as helices with cis amide bonds, similar to a polyproline type I helix. pnas.orgnih.gov
Integration of Unnatural Amino Acids for Enhanced Properties
The genetic code expansion allows for the incorporation of unnatural amino acids into proteins, enabling the creation of molecules with novel functions. nih.gov In chemical synthesis, building blocks like this compound are considered unnatural amino acids and are used to construct peptides and peptidomimetics with enhanced or entirely new properties. chemimpex.comchemimpex.com Their integration is a key strategy in medicinal chemistry and biotechnology. chemimpex.com
The use of this compound and similar N-substituted units can confer several advantages:
Proteolytic Resistance : Standard peptides are often limited as therapeutic agents because they are rapidly degraded by proteases in the body. nih.gov Peptoids, built from N-substituted glycines, are resistant to proteolytic decay because their backbone structure is not recognized by these enzymes. nih.gov
Improved Cell Permeability : The N-substitution can increase the hydrophobicity and improve the cell-permeability of the resulting molecule, which is a significant advantage for developing drugs that need to reach intracellular targets. researchgate.netnih.gov
Enhanced Structural and Functional Properties : The butyl side chain specifically enhances hydrophobic interactions, which can be valuable in designing peptides that need to bind to hydrophobic pockets in target proteins or interact with cell membranes. chemimpex.com By synthetically incorporating such units, researchers can fine-tune the physical and biological properties of a peptide. nih.gov
Strategic Use in Mimicking Bioactive Conformations
A central goal of peptidomimetic chemistry is to design molecules that replicate the three-dimensional structure (conformation) of a biologically active peptide, such as a hormone or enzyme inhibitor. These peptidomimetics can then elicit the same biological response but with improved drug-like properties. This compound is a valuable building block in this endeavor. chemimpex.comchemimpex.com
Peptoids are considered ideal peptidomimetic candidates for drug discovery. researchgate.net The challenge with many peptoid ligands is that their inherent flexibility can lead to a significant loss of entropy upon binding to a biological target, resulting in moderate affinity. researchgate.net The strategic incorporation of specific N-substituted monomers, including those with simple alkyl groups like a butyl chain, helps to control and pre-organize the backbone conformation. researchgate.net By reducing the conformational flexibility and favoring a specific bioactive shape, the entropic penalty of binding is lowered, potentially leading to higher affinity and specificity for the target. The ability to create stable, folded molecules using N-substituted glycines provides a scaffold for creating heteropolymers with useful functionality. nih.gov
Development of Short Antimicrobial Peptidomimetics
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of natural defense molecules, but their therapeutic use is often hampered by poor stability and high cost. This has driven the development of antimicrobial peptidomimetics, which are synthetic molecules that mimic the structure and function of AMPs. nih.gov
Fmoc-protected amino acids themselves have been shown to possess antibacterial activity. rsc.org For example, Fmoc-phenylalanine exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org This activity is linked to its surfactant-like properties, which allow it to disrupt bacterial cell membranes. rsc.org
The properties of peptoids derived from monomers like this compound make them excellent candidates for developing short antimicrobial peptidomimetics. Key features include:
Amphipathicity : Like natural AMPs, effective antimicrobial peptidomimetics often have an amphipathic structure, with distinct hydrophobic and cationic regions. The butyl side chain provides a hydrophobic component.
Proteolytic Stability : Resistance to degradation by bacterial proteases ensures a longer active lifetime at the site of infection. nih.gov
Cell Permeability : The ability to penetrate bacterial membranes is a key mechanism of action for many AMPs. researchgate.netnih.gov
By designing short oligomers using this compound and other N-substituted monomers (often carrying cationic side chains), researchers can create stable, cost-effective peptidomimetics that mimic the membrane-disrupting capabilities of natural AMPs.
Impact of this compound on Peptide Structure and Conformation
Influence of Butyl Side Chain on Hydrophobic Interactions
Hydrophobicity is a major driving force in protein folding and molecular recognition. Amino acids are often classified by the properties of their side chains, with those composed primarily of carbon and hydrogen, such as valine, leucine, and isoleucine, being hydrophobic. wisc.edu These side chains tend to be repelled by water, causing them to bury themselves in the core of a protein or in cell membranes. wisc.edu
The butyl group of this compound is a simple, unbranched four-carbon alkyl chain. Its inclusion in a peptide or peptoid sequence significantly enhances the local hydrophobicity. chemimpex.com This property is crucial for several reasons:
Protein Folding : The hydrophobic effect drives the collapse of a polypeptide chain, positioning hydrophobic residues like N-butyl-glycine away from the aqueous solvent and into the core of the folded structure.
Molecular Interactions : The butyl side chain can participate in van der Waals forces and hydrophobic interactions within a binding pocket of a target receptor or enzyme. This is particularly valuable in drug design for targeting proteins with hydrophobic surfaces. chemimpex.com
Membrane Association : The increased lipophilicity imparted by the butyl group can promote the association of the peptide or peptidomimetic with lipid bilayers, a key feature for antimicrobial peptides and cell-penetrating peptides.
Table 1: Properties of Hydrophobic Amino Acid Side Chains
| Amino Acid | Side Chain Structure | Classification | Key Interaction Type |
|---|---|---|---|
| Glycine | -H | Nonpolar, Aliphatic | Minimal |
| Alanine | -CH₃ | Hydrophobic | van der Waals |
| Valine | -CH(CH₃)₂ | Hydrophobic | van der Waals |
| Leucine | -CH₂CH(CH₃)₂ | Hydrophobic | van der Waals |
| N-Butyl-glycine | -CH₂CH₂CH₂CH₃ | Hydrophobic | van der Waals |
Effects on Secondary Structure Formation (e.g., helices, beta-sheets, turns)
The incorporation of an N-substituted residue like N-butyl-glycine has a significant and disruptive effect on the formation of traditional peptide secondary structures.
Disruption of Hydrogen Bonding : As mentioned previously, the N-substituted backbone nitrogen lacks a proton, making it incapable of acting as a hydrogen bond donor. nih.govpnas.org Since the stability of both α-helices and β-sheets relies on a regular, repeating pattern of backbone N-H···O=C hydrogen bonds, the insertion of an N-butyl-glycine residue will interrupt this pattern and break the secondary structure at that point. researchgate.netpeptide.com
Increased Backbone Flexibility : Glycine itself, lacking a side chain, has a high degree of conformational freedom, which can be destabilizing to rigid secondary structures like α-helices. acs.orgreddit.com While the N-substitution adds steric bulk, the fundamental flexibility of the glycine backbone remains a factor. This flexibility, combined with the cis-trans isomerization of the amide bond, prevents the residue from readily adopting the specific backbone dihedral angles (φ, ψ) required for canonical helices and sheets.
However, while it disrupts peptide-like structures, the N-butyl group can promote the formation of unique peptoid secondary structures. The steric bulk of the side chains in a peptoid oligomer is a primary determinant of its conformation. pnas.org In sequences of N-substituted glycines, bulky side chains can sterically favor the formation of ordered, helical structures that are completely different from α-helices. nih.gov These peptoid helices are often characterized by a repeating sequence of cis and trans amide bonds, and their stability is derived from steric and electronic interactions rather than hydrogen bonds. pnas.orgnih.gov Therefore, while this compound acts as a "helix-breaker" in the context of traditional peptides, it serves as a fundamental building block for the unique secondary structures found in peptoids.
Table 2: Comparison of Peptide and Peptoid Structural Elements
| Feature | Peptide (from α-amino acids) | Peptoid (from N-substituted glycines) | Impact of N-Butyl-glycine |
|---|---|---|---|
| Backbone H-bond Donor | Yes (Amide N-H) | No | Disrupts peptide secondary structures. |
| Backbone Chirality | Yes (α-carbon) | No | Increases conformational possibilities. |
| Primary Stabilizing Force | Backbone Hydrogen Bonds | Steric and Electronic Interactions | Contributes to steric-driven folding. |
| Amide Bonds | Predominantly trans | Mixture of cis and trans | Influences local cis/trans preference. |
Modulation of Peptide Solubility and Aggregation
The incorporation of N-alkylated amino acids, such as this compound, into a peptide sequence is a well-established strategy to modulate its physical properties, primarily its solubility and propensity for aggregation. The substitution of the amide proton with an alkyl group, in this case, a butyl group, has profound effects on the peptide backbone's conformation and intermolecular interactions.
Detailed Research Findings:
The primary mechanism by which N-alkylation disrupts aggregation is through the elimination of the backbone amide proton (N-H), which is a crucial hydrogen bond donor. In typical peptides, extensive networks of hydrogen bonds between backbone amides are responsible for the formation of stable secondary structures like β-sheets. These β-sheets can stack to form larger, often insoluble, aggregates. By introducing an N-butyl group, this compound acts as a "structure-breaker," mimicking the effect of proline to disrupt the regular hydrogen-bonding patterns that sustain these secondary structures. chemrxiv.org This disruption prevents the peptide chains from assembling into aggregates, leading to improved solubility of the crude product during solid-phase peptide synthesis (SPPS) and easier purification. chemrxiv.org
The butyl group also enhances the hydrophobic character of the amino acid residue. nih.gov This increased lipophilicity can improve the solubility of the resulting peptide in a wider range of solvents, a property that is highly beneficial during both synthesis and subsequent applications. nih.gov Research on N-methylated peptides, a related class of N-alkylated amino acids, has demonstrated their effectiveness as inhibitors of β-amyloid peptide aggregation, which is implicated in Alzheimer's disease. chemimpex.com The N-methyl group prevents the necessary hydrogen bonding for fibril formation, showcasing the power of this modification strategy. chemimpex.com While direct quantitative comparisons for N-butyl glycine are less common in literature, the principle remains the same: the steric hindrance and lack of a hydrogen bond donor on the nitrogen atom interrupt the intermolecular interactions that lead to aggregation. chemrxiv.orgchemimpex.com
Table 1: Impact of N-Alkylation on Peptide Properties
| Property | Standard Peptide Backbone (-CO-NH-) | N-Alkylated Backbone (-CO-N(Butyl)-) | Rationale |
|---|---|---|---|
| Hydrogen Bond Donor | Yes | No | The amide proton is replaced by a butyl group. |
| β-Sheet Formation | Prone | Disrupted | Lack of hydrogen bonding prevents the formation of stable sheet structures. chemrxiv.org |
| Aggregation Tendency | High (especially for hydrophobic sequences) | Reduced | Disruption of secondary structures prevents intermolecular assembly. chemrxiv.orgaltabioscience.com |
| Solubility | Sequence-dependent, often poor | Generally Improved | Prevention of aggregation and increased hydrophobicity enhance solubility in various solvents. nih.gov |
Applications in Bioconjugation and Biofunctionalization
This compound serves as a versatile building block in the field of bioconjugation and biofunctionalization. Its structure, featuring a protected amine, a reactive carboxylic acid, and a modifying N-butyl group, allows for its use in linking peptides to other molecules or surfaces to create functional biomaterials. chemimpex.com
Covalent Attachment of Biomolecules to Surfaces
The covalent immobilization of biomolecules onto surfaces is critical for the development of biosensors, biocompatible materials, and diagnostic arrays. This compound can be utilized as a molecular linker to attach peptides or other compounds to functionalized surfaces.
Detailed Research Findings:
While specific studies detailing the use of this compound for surface attachment are not extensively documented, the chemical principle is straightforward. The terminal carboxylic acid of the glycine derivative is the primary reactive site for surface conjugation. This carboxyl group can be activated using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form an active ester. This ester can then react with a primary amine present on a modified surface (e.g., amine-functionalized silica (B1680970) or a self-assembled monolayer on gold) to form a stable amide bond. nih.gov The Fmoc protecting group ensures that the N-terminus of the molecule does not self-react during the coupling process and can be deprotected later if further elongation of a peptide chain directly from the surface is desired. The N-butyl group in this context can serve as a spacer, providing steric separation between the surface and the attached biomolecule, which may help to preserve the biomolecule's native conformation and activity.
Development of Drug Delivery Systems
The unique properties of N-alkylated amino acids make them valuable components in the design of sophisticated drug delivery systems. They can be incorporated into peptide-drug conjugates or polymeric carriers to enhance therapeutic efficacy.
Detailed Research Findings:
A notable research application involves the functionalization of the antibiotic vancomycin (B549263) with poly(N-butyl glycine). aalto.fi In this study, N-butyl glycine N-thiocarboxyanhydride (the monomer precursor) was polymerized in the presence of vancomycin in the polar solvent DMAc. The vancomycin acted as an initiator for the polymerization, resulting in a vancomycin molecule grafted with a poly(N-butyl glycine) chain. This conjugation rendered the resulting product amphiphilic, allowing it to dissolve in dichloromethane (B109758) and stabilize a water-in-oil emulsion. aalto.fi This demonstrates how incorporating an N-butyl glycine moiety can modify the solubility and physical properties of a drug, a key strategy in developing carriers that can improve drug stability, circulation time, and targeted delivery. The polymer chain can act as a shield, protecting the drug from degradation and altering its pharmacokinetic profile.
Functionalization of Polymeric Structures
This compound and its derivatives are instrumental in the functionalization of polymers, leading to the creation of "smart" or functional materials for various applications, including biomedicine and materials science. chemimpex.com
Detailed Research Findings:
Research has demonstrated the functionalization of polymer resins for applications in photocatalysis. In one example, a styrene-divinylbenzene copolymer was first chloromethylated and then reacted with glycine to graft glycine pendant groups onto the polymer backbone. nih.gov This glycine-functionalized polymer was then impregnated with Zn(II) and used as a photocatalyst for the degradation of Congo red dye, achieving 95.4% efficiency. nih.gov While this synthesis starts with unprotected glycine, it exemplifies the principle of using amino acid derivatives to impart new chemical functionality to an inert polymer structure. Using an Fmoc-protected version like this compound in such a synthesis would allow for controlled, stepwise additions and prevent unwanted side reactions, highlighting its utility as a building block in materials science.
Furthermore, polymers composed entirely of N-substituted glycines, known as polypeptoids, are a major area of research. Studies have detailed the controlled polymerization of N-butyl N-carboxyanhydride (Bu-NCA) to produce poly(N-butyl glycine). These polypeptoids are peptidomimetic structures that exhibit enhanced stability against proteolysis and have tunable properties based on the N-substituent, making them promising candidates for biomaterials and therapeutic applications.
Table 2: Research Applications of N-Butyl Glycine Derivatives
| Application Area | Specific Example | Key Finding | Reference |
|---|---|---|---|
| Drug Delivery | Grafting of poly(N-butyl glycine) onto Vancomycin | Created an amphiphilic drug conjugate capable of stabilizing emulsions. | aalto.fi |
| Polymer Functionalization | Glycine-functionalized styrene-divinylbenzene copolymer | The functionalized polymer acted as an effective photocatalyst for dye degradation. | nih.gov |
| Peptidomimetic Polymers | Polymerization of N-butyl N-carboxyanhydride (Bu-NCA) | Successful synthesis of poly(N-butyl glycine), a stable polypeptoid. |
Research in Pharmaceutical and Medicinal Chemistry
Fmoc-N-(butyl)-glycine in Drug Discovery and Development
The precise control over molecular architecture afforded by this compound is instrumental in the rational design and synthesis of innovative pharmaceuticals.
In the quest for more effective and less toxic treatments for diseases like cancer and infectious agents, the focus has shifted towards targeted therapies. These therapies are designed to interact specifically with molecules or pathways involved in the disease process, minimizing damage to healthy cells. The incorporation of this compound into peptide-based drug candidates allows for the fine-tuning of their structural and functional properties. The N-butyl group can enhance hydrophobic interactions with specific binding pockets on target proteins, potentially increasing the potency and selectivity of the drug. This is particularly relevant in oncology, where peptides are being developed to target cancer cell-specific receptors, and in the development of novel antimicrobial peptides that can selectively disrupt microbial membranes.
Peptides are increasingly recognized for their therapeutic potential due to their high specificity and biological activity. This compound serves as a crucial building block in the solid-phase synthesis of these peptide-based pharmaceuticals. The Fmoc protecting group is readily cleaved under mild basic conditions, a cornerstone of the widely used Fmoc/tBu synthesis strategy. This allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support, resulting in high yields and purity of the final product. The N-butyl substitution can also influence the conformational properties of the peptide, guiding it to adopt a specific three-dimensional structure required for biological activity.
The discovery of new drug candidates often begins with the screening of large collections of molecules, known as chemical libraries. This compound is a valuable component in the construction of combinatorial peptide and peptidomimetic libraries. By systematically incorporating this and other modified amino acids into a series of molecules, researchers can generate a vast diversity of structures. These libraries can then be screened against a biological target of interest to identify "hits" or "leads"—molecules that exhibit a desired biological effect. The unique properties conferred by the N-butyl group can expand the chemical space of these libraries, increasing the probability of discovering novel and effective drug leads.
| Application Area | Role of this compound | Potential Impact |
| Targeted Therapies | Enhances hydrophobic interactions with target proteins. | Increased potency and selectivity of drugs for oncology and infectious diseases. |
| Peptide Pharmaceuticals | Key building block in solid-phase peptide synthesis. | Efficient and high-purity synthesis of therapeutic peptides. |
| Lead Identification | Component in combinatorial libraries. | Discovery of novel drug candidates with diverse structures. |
Applications in Neuroscience Research
The intricate communication networks of the brain rely on a diverse array of signaling molecules, including neuropeptides. The synthesis of these complex molecules and their analogs is essential for unraveling the mysteries of the nervous system and developing treatments for neurological disorders.
Neuropeptides are short chains of amino acids that act as neurotransmitters or neuromodulators, playing critical roles in a wide range of physiological processes, from pain perception to mood regulation. The synthesis of neuropeptides for research purposes often requires the use of modified amino acids to probe their structure-activity relationships. This compound can be incorporated into synthetic neuropeptide sequences to study the effects of N-alkylation on receptor binding and signaling. This allows neuroscientists to gain a deeper understanding of how these important molecules function at a molecular level.
By creating and studying synthetic neuropeptides and their analogs containing this compound, researchers can investigate the molecular basis of neurological functions and the pathophysiology of various diseases. For instance, modifying a neuropeptide involved in a specific neurological pathway can help to elucidate its role in conditions such as neurodegenerative diseases or psychiatric disorders. Furthermore, these synthetic analogs can serve as valuable tools for developing new therapeutic strategies aimed at modulating the activity of specific neuropeptide systems in the brain, potentially leading to novel treatments for a range of neurological and psychiatric conditions.
| Research Area | Application of this compound | Scientific Goal |
| Neuropeptide Synthesis | Incorporation into synthetic neuropeptide sequences. | To study the structure-activity relationships of neuropeptides. |
| Neurological Functions & Disease | Creation of neuropeptide analogs for in vitro and in vivo studies. | To understand the molecular basis of neurological disorders and develop novel therapeutic strategies. |
Development of Enzyme Inhibitors and Modulators
The incorporation of non-standard amino acids is a key strategy in the development of potent and selective enzyme inhibitors. This compound, as a protected N-alkylated amino acid, is well-suited for this purpose. It can be integrated into peptide sequences to create peptidomimetics that can interact with enzyme active sites differently than their natural counterparts, leading to the modulation of enzyme activity. A significant area of this research is the development of inhibitors for Histone Deacetylases (HDACs).
Histone deacetylases (HDACs) are critical enzymes in epigenetic regulation, and their dysregulation is linked to numerous diseases, including cancer. nih.gov Consequently, HDAC inhibitors are a major focus of drug development. Substrate peptidomimetic inhibitors are designed to mimic the natural histone protein tails that HDACs act upon. By incorporating unnatural amino acids, these inhibitors can achieve high potency and selectivity.
The synthesis of these inhibitors often employs Fmoc/tBu solid-phase peptide synthesis (SPPS). acs.org In this process, Fmoc-protected amino acids are sequentially added to a growing peptide chain on a solid resin support. This compound can be used as one of these building blocks. Its N-butyl group introduces a structural modification that can influence binding to the HDAC active site, while the Fmoc group ensures proper stepwise assembly of the peptide.
A common strategy involves replacing a key lysine (B10760008) residue in a histone tail sequence with an unnatural amino acid that contains a zinc-binding group (ZBG), such as a hydroxamic acid, which is crucial for inhibiting the zinc-dependent HDAC enzymes. nih.gov The synthesis of such complex amino acids can be challenging, but once the Fmoc-protected version is created, it can be readily incorporated into any position within a peptide sequence using standard SPPS protocols. acs.org This approach facilitates the rapid generation of libraries of potential HDAC inhibitors for screening. researchgate.net
For example, a heptapeptide (B1575542) inhibitor based on the histone H3 tail was synthesized, where the natural acetylated lysine was replaced by an Fmoc-protected amino acid containing a zinc-binding moiety. acs.orgresearchgate.net This resulting peptidomimetic showed potent inhibition of the NuRD corepressor complex (HDAC1–MTA1–RBBP4). acs.orgresearchgate.net While this specific example used Fmoc-Asu(NHOtBu)-OH, it demonstrates the principle by which a building block like this compound would be used to introduce specific structural variations into a peptide sequence to create targeted inhibitors.
| Compound | Description | Target | IC50 (nM) |
|---|---|---|---|
| Peptide 11 | Heptapeptide SPI with Fmoc-Asu(NHOtBu)-OH replacing K27Ac | HDAC1–MTA1–RBBP4 | 390 |
Influence on Pharmacokinetic Properties of Peptide Analogs
A major challenge in developing peptide-based drugs is their poor pharmacokinetic profile, characterized by rapid degradation by proteases and low oral bioavailability. The chemical structure of this compound is designed to address these issues. When the N-(butyl)-glycine moiety is incorporated into a peptide, it can significantly improve its drug-like properties.
Peptides are rapidly broken down in the body by peptidases, which cleave the amide bonds of the peptide backbone. nih.gov One of the most effective strategies to enhance metabolic stability is the modification of this backbone. nih.gov The incorporation of N-alkylated amino acids, such as N-(butyl)-glycine, is a prime example of this approach. nih.gov
The butyl group attached to the nitrogen atom of the glycine (B1666218) backbone provides steric hindrance. This bulkiness physically blocks the approach of proteases, making it difficult for their active sites to recognize and cleave the adjacent peptide bonds. nih.gov This protection from enzymatic degradation prolongs the half-life of the peptide in the body, allowing for a longer duration of therapeutic action. creative-peptides.com Replacing natural L-amino acids with such unnatural amino acids can significantly weaken the affinity of the peptide for proteases. creative-peptides.com
| Modification Strategy | Mechanism of Action | Example Moiety |
|---|---|---|
| N-Alkylation | Provides steric hindrance, preventing protease recognition and cleavage of the peptide backbone. | N-(butyl)-glycine |
| D-Amino Acid Substitution | Proteases are stereospecific for L-amino acids; D-amino acids are not recognized. | D-Alanine |
| Cyclization | Reduces conformational flexibility and protects terminal ends from exopeptidases. | Head-to-tail cyclized peptide |
For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. Peptides are typically large and polar, which limits their ability to passively diffuse across the lipid-rich membranes of intestinal cells. The incorporation of N-(butyl)-glycine can help overcome this barrier.
Computational and Theoretical Studies
Molecular Modeling and Simulation of Fmoc-N-(butyl)-glycine Containing Peptides
Molecular modeling and simulation serve as a "computational microscope" to visualize and analyze the dynamic behavior of peptides incorporating this compound. These techniques are crucial for exploring the complex conformational landscape that these molecules can adopt.
Peptoids, or oligomers of N-substituted glycines like N-(butyl)-glycine, exhibit distinct conformational preferences compared to their peptide counterparts. The primary source of this structural variance stems from the isomerization of the backbone amide bonds, which can readily access both cis and trans conformations. nih.gov The flexibility of the peptoid backbone presents a significant challenge for rational design, making computational analysis essential. osti.gov
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of these peptides. By simulating the atomic motions over time, MD can reveal the accessible conformations and the transitions between them. However, the energy barriers between different states (e.g., cis/trans isomerization) can be high, trapping simulations in local energy minima. To overcome this, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) are often employed. nih.govfoldingathome.org REMD simulates multiple copies of the system at different temperatures, allowing for more efficient crossing of energy barriers and a more thorough exploration of the conformational landscape. nih.gov
The resulting simulations can be used to construct a conformational free energy landscape, which maps the stability of different conformations. nih.govpnas.org Studies on various peptoids have shown that well-folded structures often exhibit funnel-like energy landscapes, similar to those of naturally occurring proteins. nih.govpnas.org The N-butyl side chain in this compound influences this landscape through steric interactions, which can favor certain backbone dihedral angles and influence the local cis/trans amide bond equilibrium. figshare.com Computational analyses have demonstrated that while the general features of the energy landscape are consistent across different N-alkyl glycines, subtle variations created by different side chains can lead to significant changes in local folding propensities. figshare.comacs.org
Table 1: Computational Techniques for Conformational Analysis
| Technique | Description | Application to this compound Peptides |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Provides insights into the dynamic behavior and stability of different peptide conformations. scispace.comnih.govmdpi.com |
| Replica Exchange MD (REMD) | An enhanced sampling method that simulates multiple replicas of the system at different temperatures to overcome energy barriers. | Enables comprehensive exploration of the conformational free energy landscape, including cis/trans isomerization. nih.gov |
A primary goal in designing novel peptides is to understand how they will interact with biological targets, such as proteins or nucleic acids. Computational docking is a key method used to predict the binding mode and affinity of a ligand (the peptoid) to a receptor (the biological target). mdpi.comacs.orgmdpi.com
The process involves several steps:
Preparation of Structures : High-resolution 3D structures of both the target protein and the peptoid containing this compound are required. If an experimental structure of the target is unavailable, a homology model may be used. nih.gov
Conformational Sampling : The docking algorithm explores a vast number of possible orientations and conformations of the peptoid within the binding site of the target protein. nih.gov This is particularly challenging for flexible molecules like peptoids.
Scoring : A scoring function is used to estimate the binding affinity for each generated pose. acs.orgbiorxiv.org Lower binding energy scores typically indicate a more favorable interaction. mdpi.com
Due to the high flexibility of peptoids, specialized docking algorithms and virtual screening methods are often necessary. nih.govnih.gov For example, ensemble docking, where multiple conformations of the receptor are used, can account for protein flexibility. nih.gov Following docking, molecular dynamics simulations are often performed on the predicted complex to refine the binding pose and provide a more accurate estimation of the binding free energy. acs.org These in silico methods allow for the rapid screening of many potential peptide sequences, prioritizing the most promising candidates for experimental validation. nih.gov
The Ramachandran plot is a fundamental tool in structural biology, originally developed to visualize the sterically allowed regions for the backbone dihedral angles (φ and ψ) of amino acid residues in proteins. wikipedia.orgproteopedia.org For traditional peptides, these plots show distinct regions corresponding to common secondary structures like α-helices and β-sheets. proteopedia.org
Because the side chain in peptoids is attached to the backbone nitrogen atom instead of the α-carbon, the steric constraints are different, leading to a significantly altered conformational landscape. nih.govresearchgate.net Consequently, Ramachandran-type plots for peptoids show a greater diversity of accessible conformational states. researchgate.net
Key differences in peptoid Ramachandran plots include:
Absence of Backbone N-H : The lack of a hydrogen atom on the backbone nitrogen removes a key source of steric hindrance and the ability to act as a hydrogen bond donor, opening up more conformational space.
Influence of N-Substitution : The N-butyl group introduces its own steric constraints, influencing the preferred φ and ψ angles.
Broader Allowed Regions : The plots for N-substituted glycines like N-(butyl)-glycine show that the backbone dihedral angle pairs are often populated in regions that are disallowed for most L-amino acids (except glycine). uea.ac.uk
Calculations on model peptoids indicate a well-defined conformational map with distinct energy minima, providing a guide for designing peptoids with specific folded structures. acs.org
Table 2: Typical Dihedral Angle Regions in Peptides vs. Peptoids
| Structure | Dihedral Angle (φ) | Dihedral Angle (ψ) | Common In |
|---|---|---|---|
| Right-handed α-helix | ~ -57° | ~ -47° | Peptides proteopedia.org |
| β-sheet | ~ -130° | ~ +140° | Peptides proteopedia.org |
| Peptoid Helical | ~ ±90° | ~ ±180° | Peptoids |
Quantum Chemical Calculations
Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a highly accurate method for investigating the electronic structure and geometric properties of molecules from first principles.
DFT is used to study the intrinsic properties of this compound, independent of environmental effects like solvent or crystal packing. These calculations can precisely determine optimized molecular geometries, including bond lengths, bond angles, and torsional angles. ugent.besemanticscholar.org
For N-substituted glycine (B1666218) derivatives, DFT studies can:
Validate Structures : Compare theoretically calculated vibrational spectra (e.g., IR and Raman) with experimental data to confirm the molecular structure. ugent.be
Analyze Conformational Energies : Determine the relative energies of different conformers, such as the cis and trans amide bond isomers, to predict which is more stable.
Investigate Electronic Properties : Calculate properties like molecular orbital energies and charge distributions. This can reveal how the N-butyl group electronically influences the peptide backbone.
DFT calculations on model systems are often used to parameterize and validate the force fields used in classical molecular dynamics simulations, ensuring that the MD simulations provide a realistic representation of the molecule's behavior. semanticscholar.org
In Silico Approaches for Drug Design
In silico drug design encompasses a range of computational methods that accelerate the discovery and optimization of new therapeutic agents. mdpi.comnih.gov Peptoids are particularly well-suited for these approaches due to their modular nature, which allows for the creation of vast and chemically diverse virtual libraries. researchgate.netrsc.org
The drug design process using peptoids like this compound often follows a workflow:
Target Identification and Validation : A biological target relevant to a disease is chosen.
Virtual Screening : Large libraries of peptoid sequences are computationally docked against the target structure to identify initial "hits" with predicted binding affinity. nih.gov This high-throughput approach saves significant time and resources compared to experimental screening.
Hit-to-Lead Optimization : The initial hits are computationally modified to improve their properties. For instance, simulations can predict how changing the N-butyl group to other alkyl or aryl groups might enhance binding affinity or specificity.
ADMET Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead candidates, helping to identify potential liabilities early in the discovery process.
Machine learning and deep learning methods are increasingly being integrated into this pipeline to build predictive models for peptide bioactivity and properties, even when experimental data is sparse. youtube.com These computational strategies are crucial for harnessing the potential of peptoid building blocks like this compound in modern drug discovery. researchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract concept of the key steric and electronic features responsible for biological activity. For a building block like this compound, its constituent parts—the bulky, aromatic Fmoc group, the flexible N-butyl chain, and the glycine backbone—can contribute distinct features to a pharmacophore model.
The N-butyl group, in particular, introduces a defined hydrophobic element. In the context of a peptide or peptidomimetic, this alkyl chain can be crucial for establishing van der Waals interactions within a receptor's binding pocket. Computational methods can be used to generate pharmacophore models based on known active ligands for a target of interest. If these models highlight a requirement for a hydrophobic feature of a specific size and location, this compound can be identified as a suitable building block to fulfill that requirement.
The process involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. For a hypothetical target where N-alkylated peptides show inhibitory activity, a pharmacophore model might be generated.
Table 1: Hypothetical Pharmacophore Model Features Derived from N-Alkylated Peptide Inhibitors
| Feature ID | Feature Type | X (Å) | Y (Å) | Z (Å) | Radius (Å) | Contribution of N-Butyl-Glycine |
| H1 | Hydrophobic | 4.5 | 2.1 | 1.5 | 1.5 | The butyl group can occupy this hydrophobic pocket. |
| HBD1 | H-Bond Donor | 7.8 | 3.4 | 2.0 | 1.0 | Backbone N-H (if not alkylated) or side chain. |
| HBA1 | H-Bond Acceptor | 2.1 | 5.6 | 3.1 | 1.0 | Carbonyl oxygen of the glycine backbone. |
| AR1 | Aromatic Ring | -1.5 | -3.2 | 0.5 | 2.0 | Can be satisfied by other residues in the peptide. |
This table is an illustrative example of a pharmacophore model where a building block like N-butyl-glycine would be a rational choice for synthesis.
By mapping this compound onto such a model, researchers can assess its geometric and chemical compatibility. The conformational flexibility of the butyl chain allows it to adapt to the shape of hydrophobic pockets, a property that can be extensively studied using molecular mechanics and dynamics simulations. These studies help predict the most favorable conformation of the N-butyl-glycine residue when incorporated into a larger molecule, thereby guiding the design of potent and selective peptidomimetics.
Virtual Screening of Peptidomimetic Libraries
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. researchgate.netacs.org When designing peptidomimetic libraries, the inclusion of non-standard amino acids like this compound is a key strategy to expand chemical diversity and introduce drug-like properties, such as increased stability against enzymatic degradation and improved cell permeability. researchgate.net
Libraries for virtual screening can be enumerated in silico, with each compound containing a unique sequence of building blocks. The inclusion of this compound provides a means to systematically introduce N-alkylation and hydrophobicity. A virtual library might be designed to explore the impact of the N-butyl group's position and stereochemistry on binding affinity for a given target.
The screening process typically involves docking the library compounds into the three-dimensional structure of the target protein. A scoring function is used to estimate the binding affinity for each compound, allowing them to be ranked. Compounds with the best scores are then selected for experimental validation.
Table 2: Illustrative Results from a Virtual Screening Campaign
| Library Subset | Total Compounds Screened | Filtering Method | Hit Threshold (Docking Score) | Number of Hits | Hit Rate (%) |
| General Peptidomimetics | 50,000 | Pharmacophore Model H1-HBD1-HBA1 | < -9.0 kcal/mol | 250 | 0.50 |
| N-Alkylated Glycine Library | 5,000 | Pharmacophore Model H1-HBD1-HBA1 | < -9.0 kcal/mol | 150 | 3.00 |
| N-Butyl-Glycine Focused | 500 | Structure-Based Docking | < -9.0 kcal/mol | 45 | 9.00 |
This table provides a hypothetical comparison, demonstrating how enriching a library with specific building blocks like N-butyl-glycine can increase the efficiency of a virtual screening campaign.
The results of such a screening can highlight the importance of the specific features provided by this compound. For instance, if a high percentage of the top-scoring "hits" contain the N-butyl-glycine motif, it provides strong evidence for the importance of the N-alkylated hydrophobic side chain in binding to the target. This information is invaluable for the subsequent lead optimization phase, where medicinal chemists aim to fine-tune the structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties. The use of building blocks like this compound within these computational frameworks accelerates the discovery of novel peptide-based therapeutics. researchgate.netacs.org
Advanced Materials Science Applications
Development of Functionalized Polymers and Biomaterials
Fmoc-N-(butyl)-glycine serves as a critical building block in the creation of functionalized polymers and novel biomaterials. chemimpex.comchemimpex.com The presence of the Fmoc group is essential for its use in solid-phase peptide synthesis (SPPS), a technique that allows for the precise, sequential assembly of amino acids into peptides. chemimpex.com This process enables the incorporation of this compound into larger polymer chains, thereby creating materials with tailored properties.
The butyl side chain enhances the hydrophobic character of the molecule, which can be leveraged to control the solubility and stability of the resulting polymers in various solvents. chemimpex.comchemimpex.com This is particularly valuable in the design of biomaterials intended for specific biological environments. Researchers explore its use in creating smart materials with specific, programmable properties for a range of applications, including bioconjugation, where biomolecules are attached to surfaces or other molecules to enhance drug delivery systems or diagnostic tools. chemimpex.com
| Property | Description | Source |
| Molecular Formula | C21H23NO4 | chemimpex.com |
| Molecular Weight | 353.42 g/mol | chemimpex.com |
| Appearance | White powder | chemimpex.com |
| Key Structural Features | Fmoc protecting group, Butyl side chain | chemimpex.comchemimpex.com |
| Primary Application in Materials | Building block for novel biomaterials and functionalized polymers | chemimpex.comchemimpex.com |
Self-Assembly of this compound Derivatives
The self-assembly of Fmoc-amino acid derivatives is a cornerstone of their application in materials science. This process is primarily driven by a combination of hydrophobic effects and π-π stacking interactions between the aromatic Fmoc groups of adjacent molecules. nih.govacs.org Hydrogen bonding between the peptide components also plays a secondary, yet significant, role in stabilizing the resulting structures. nih.govacs.org
Derivatives of this compound are capable of self-assembling into a variety of ordered supramolecular structures. The hydrophobic butyl group, in conjunction with the large Fmoc moiety, promotes aggregation in aqueous environments to minimize contact with water. Simultaneously, the planar aromatic rings of the Fmoc groups stack upon one another, creating a stable, organized core. This dual-driver mechanism leads to the formation of higher-order assemblies such as nanofibers, nanoribbons, and nanotubes. nih.govnih.gov The specific morphology of these structures is influenced by factors like concentration, pH, and the surrounding solvent environment.
This compound can be co-assembled with other Fmoc-amino acids to create more complex and functionally diverse supramolecular systems. mdpi.combeilstein-journals.org This strategy allows for the fine-tuning of the material's properties by combining the characteristics of different amino acid side chains. For instance, co-assembling this compound with a hydrophilic Fmoc-amino acid could generate an amphiphilic material with distinct hydrophobic and hydrophilic domains. Studies on other Fmoc-amino acids have shown that co-assembly can lead to the formation of new supramolecular gels with improved morphological, rheological, and structural characteristics. mdpi.com The introduction of a co-partner like this compound can induce more stable, cross-linked 3D networks through intermolecular physical bonds. mdpi.com
The morphology of self-assembled structures derived from Fmoc-amino acids can be controlled by altering external conditions. chemrxiv.orgchemrxiv.org Research on other N-terminally protected amino acids has demonstrated that changes in concentration and temperature can induce significant morphological transitions at the supramolecular level. chemrxiv.orgchemrxiv.org For example, derivatives of Fmoc-threonine and Fmoc-serine have been observed to transition from spherical structures at lower concentrations to rod-like or dumbbell-shaped morphologies at higher concentrations. chemrxiv.orgchemrxiv.org Heating can further induce changes, such as spheres transforming into rods. chemrxiv.orgchemrxiv.org It is anticipated that this compound derivatives would exhibit similar responsive behavior, allowing for the fabrication of dynamic materials whose structures can be switched in response to environmental cues.
| Factor | Influence on Self-Assembly | Example Morphologies |
| Concentration | Affects the packing and aggregation of molecules | Spheres, Dumbbells, Rods, Fibers |
| Temperature | Can induce phase transitions and morphological changes | Spheres to Rods, Flowers to Rods |
| pH | Alters the protonation state, affecting intermolecular interactions | Fibers, Sheets, Precipitates |
| Co-assembling Partner | Modifies the overall properties and structure of the final assembly | Interwoven 3D Networks, Gels |
Applications in Soft Materials and Hydrogels
A significant application of self-assembling Fmoc-amino acids, including this compound, is in the formation of soft materials, particularly hydrogels. acs.orgresearchgate.net Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, making them highly biocompatible and suitable for biomedical applications. acs.org
Analytical Methodologies in Research
Characterization Techniques for Fmoc-N-(butyl)-glycine and its Derivatives
The comprehensive characterization of this compound is fundamental to its effective use. This involves a multi-faceted analytical approach to confirm its chemical identity and assess its purity.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of this compound and related compounds. sigmaaldrich.comsigmaaldrich.com This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For Fmoc-protected amino acids, reversed-phase HPLC (RP-HPLC) is the most common modality.
In a typical RP-HPLC setup, a nonpolar stationary phase (often C18-silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with trifluoroacetic acid (TFA) as an ion-pairing agent. osti.gov The separation is based on the hydrophobicity of the analytes; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The strong UV absorbance of the Fmoc group facilitates sensitive detection, making it possible to quantify purity levels with high accuracy. altabioscience.com Purity is typically determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often specify a purity of ≥98% as determined by HPLC. chemimpex.com
Interactive Data Table: Typical HPLC Parameters for Fmoc-Amino Acid Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column | C18, 5 µm particle size, 4.6 x 150 mm | Provides a nonpolar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Acidic aqueous phase to protonate silanols and provide counter-ions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute compounds from the column. |
| Gradient | Linear gradient of Mobile Phase B | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1 mL/min | Controls the speed of the separation. |
| Detection | UV at 265 nm or 301 nm | The Fmoc group has a strong chromophore, allowing for sensitive detection. |
| Injection Volume | 10-20 µL | The amount of sample introduced into the system. |
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for confirming the molecular weight of this compound and providing evidence for its structural identity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules like Fmoc-amino acids without significant fragmentation.
The expected molecular weight for this compound (C₂₁H₂₃NO₄) is approximately 353.42 g/mol . chemimpex.com In a typical ESI-MS experiment, the compound would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 354.4, where M represents the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition and further confirming the identity of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, characteristic signals would be expected for the aromatic protons of the fluorenyl group, the methylene (B1212753) and methine protons of the Fmoc moiety, the protons of the N-butyl group, and the α-protons of the glycine (B1666218) residue. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal adjacent proton relationships.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Distinct signals would be observed for the carbonyl carbons (both the carboxyl and the urethane (B1682113) of the Fmoc group), the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the butyl and glycine moieties.
Temperature-dependent NMR studies can also be conducted to investigate the presence of rotamers, which can arise from restricted rotation around amide bonds. beilstein-journals.org
For crystalline solids, X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice. researchgate.net While not routinely used for every batch of a compound, single-crystal X-ray diffraction of this compound would provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry. Powder X-ray diffraction (PXRD) can be used to analyze the crystalline nature of a bulk sample and can be compared to a simulated pattern derived from single-crystal data to confirm the identity and phase purity of the material. researchgate.net
Monitoring of Fmoc Deprotection in SPPS
A critical step in Solid-Phase Peptide Synthesis (SPPS) is the removal of the Nα-Fmoc protecting group to allow for the coupling of the next amino acid in the sequence. altabioscience.com Incomplete deprotection can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. Therefore, monitoring the completion of the Fmoc deprotection step is crucial for a successful synthesis.
The most common method for Fmoc deprotection involves treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de This treatment cleaves the Fmoc group, releasing dibenzofulvene (DBF), which then reacts with piperidine to form a stable piperidine-DBF adduct. luxembourg-bio.com
The strong UV absorbance of this adduct provides a convenient and quantitative method for monitoring the deprotection reaction. mdpi.comresearchgate.net The effluent from the reaction vessel can be collected, and the absorbance measured at approximately 301 nm. mdpi.comresearchgate.net The concentration of the released Fmoc group can be calculated using the Beer-Lambert law, providing a real-time assessment of the reaction's progress. The deprotection is considered complete when the absorbance of the effluent returns to baseline, indicating that no more Fmoc groups are being removed. This UV monitoring can be performed manually or automated in modern peptide synthesizers.
Interactive Data Table: Common Methods for Monitoring Fmoc Deprotection
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Quantification of the piperidine-dibenzofulvene adduct released upon Fmoc cleavage. mdpi.comresearchgate.net | Quantitative, real-time monitoring is possible, non-destructive to the resin. | Can be interfered with by other UV-active species in the reaction mixture. |
| Kaiser Test (Ninhydrin Test) | Colorimetric test for the presence of free primary amines on the resin. luxembourg-bio.com | Highly sensitive for primary amines, simple to perform. | Gives a false negative for secondary amines (like proline) and can give ambiguous results for some N-terminal amino acids. chempep.com |
| TNBS Test (Trinitrobenzenesulfonic acid Test) | Colorimetric test for primary amines. | Sensitive. | Can be less reliable for sterically hindered amines. |
Q & A
Q. What are the critical handling and storage protocols for Fmoc-N-(butyl)-glycine to ensure stability in peptide synthesis?
this compound should be stored at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group. The compound is hygroscopic and sensitive to light, so storage in amber vials under inert gas (e.g., argon) is recommended. Purity (≥98% by HPLC) must be verified before use to avoid side reactions during solid-phase peptide synthesis (SPPS). Solutions should be prepared in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) immediately before coupling .
Q. How is this compound incorporated into SPPS workflows?
The residue is introduced using standard Fmoc-SPPS protocols:
Deprotection : Remove the Fmoc group with 20% piperidine in DMF (2 × 5 min).
Coupling : Activate this compound with coupling reagents like HBTU/HOBt or PyBOP (1.2–2.0 equivalents) in the presence of DIPEA (2–4 equivalents) for 30–60 minutes.
Wash : Rinse the resin with DMF/DCM to remove excess reagents.
Automated synthesizers (e.g., Applied Biosystems 431A) are recommended for reproducibility, especially for iterative coupling of bulky residues .
Q. What analytical techniques are used to characterize this compound and its peptide derivatives?
- Purity : Reverse-phase HPLC with C18 columns (gradient: 0.1% TFA in water/acetonitrile).
- Structural Confirmation : LC-MS or MALDI-TOF for molecular weight verification.
- Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition points (e.g., melting at ~176°C for Fmoc-glycine analogs).
- Functional Groups : FTIR for detecting Fmoc carbonyl stretches (~1700 cm⁻¹) .
Advanced Research Questions
Q. How does the N-butyl substituent influence the self-assembly and physicochemical properties of Fmoc-protected glycine derivatives?
The N-butyl group enhances hydrophobicity, shifting the apparent pKa of the carboxylic acid group (e.g., via potentiometric titration) and altering self-assembly kinetics. Compared to Fmoc-Gly-OH, the butyl chain promotes:
- Aggregation : Entangled fibrillar structures (observed via TEM) due to hydrophobic interactions.
- Gelation : Thermoreversible hydrogels forming above/below pKa transitions (characterized by oscillatory rheometry).
- Secondary Structure : β-sheet dominance confirmed by FTIR (amide I band at ~1630 cm⁻¹) .
Q. What strategies mitigate aggregation during synthesis of glycine-rich peptides containing this compound?
- Backbone Modification : Use dipeptide analogs like Fmoc-Ala-(Dmb)Gly-OH to reduce steric hindrance and improve solubility (Novabiochem protocols).
- Solvent Optimization : Incorporate chaotropic agents (e.g., 6 M guanidinium HCl) or polar aprotic solvents (e.g., DMSO) to disrupt β-sheet formation.
- Microwave-Assisted Synthesis : Enhances coupling efficiency for sterically hindered residues .
Q. How can this compound be utilized in radiochemical conjugation for imaging applications?
The butyl group’s terminal position allows site-specific modification. Example protocol:
Click Chemistry : React the butyl chain’s alkene with ¹⁸F-azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Purification : Isolate the ¹⁸F-labeled conjugate using semi-preparative HPLC (C18 column, acetonitrile/water).
Yields >75% are achievable, as demonstrated in analogous Fmoc-propargyl-glycine conjugates .
Q. What is the role of butyl glycine ligands in designing DNA-binding metal complexes for anticancer research?
The butyl chain in Pt(II) complexes (e.g., [Pt(NH₃)₂(butylgly)]NO₃) enhances DNA intercalation via:
- Hydrophobic Interactions : Stabilizes binding to DNA minor grooves (confirmed by circular dichroism).
- Thermodynamic Stability : Thermal denaturation assays show increased DNA melting temperatures (ΔTₘ ~5–8°C).
- Cellular Uptake : Improved lipophilicity facilitates penetration into cancer cells (validated by fluorescence quenching assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
